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Core Science & Biosynthesis

Foundational

(2S)-3,3,4,4,4-pentafluorobutan-2-amine chemical and physical properties

An In-depth Technical Guide to (2S)-3,3,4,4,4-pentafluorobutan-2-amine: Properties, Characterization, and Applications Abstract (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral, fluorinated building block of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2S)-3,3,4,4,4-pentafluorobutan-2-amine: Properties, Characterization, and Applications

Abstract

(2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a pentafluoroethyl group adjacent to a chiral amine center imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive technical overview of this compound, synthesizing available data with foundational chemical principles to offer researchers and drug development professionals a detailed understanding of its properties, characterization, potential synthetic routes, and applications. We will delve into its predicted physical properties, spectroscopic signatures, and characteristic reactivity, providing a framework for its effective utilization in the design of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Chiral Amines

The confluence of chirality and fluorination in a single, small-molecule scaffold represents a powerful strategy in modern medicinal chemistry. (2S)-3,3,4,4,4-pentafluorobutan-2-amine embodies this principle, offering three key structural features that are highly sought after in drug design:

  • Stereochemically Defined Center: The (S)-configuration at the C2 position allows for stereospecific interactions with biological targets such as enzymes and receptors, which is fundamental for achieving therapeutic efficacy and reducing off-target effects.

  • Primary Amine Functionality: The primary amine group serves as a versatile chemical handle for a wide array of synthetic transformations. It is a key nucleophile for forming stable amide bonds—the backbone of many pharmaceuticals—and can be readily converted into salts to modulate solubility and bioavailability.[1][2]

  • Pentafluoroethyl Moiety: The introduction of fluorine atoms has a transformative effect on a molecule's properties.[3] The highly electronegative fluorine atoms in the C2F5 group create a strong electron-withdrawing effect, which can significantly alter the basicity of the adjacent amine. Furthermore, this group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity (improving membrane permeability), and participate in unique, favorable interactions with biological targets.[4]

This guide will systematically explore these features, providing a technical foundation for leveraging this promising building block in research and development.

Caption: 2D structure of (2S)-3,3,4,4,4-pentafluorobutan-2-amine.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous fluorinated amines.

Identifiers and Molecular Data
PropertyValueSource
IUPAC Name (2S)-3,3,4,4,4-pentafluorobutan-2-amine-
Molecular Formula C₄H₆F₅N-
Molecular Weight 163.09 g/mol -
CAS Number 188331-73-3-
SMILES CC(F)(F)C(F)(F)F-
InChI Key Generated from structure-
Predicted Physical Properties

The physical state and properties of primary amines are heavily influenced by their ability to form intermolecular hydrogen bonds.[1]

PropertyPredicted Value / StateRationale and Comparative Insights
Appearance Colorless liquidLower aliphatic amines are typically liquids at room temperature.[1]
Boiling Point ~80-100 °CThe presence of N-H bonds allows for hydrogen bonding, leading to a significantly higher boiling point than a non-polar compound of similar mass. This is expected to be higher than its ketone precursor, 3,3,4,4,4-pentafluorobutan-2-one (b.p. ~59-60 °C), but potentially lower than less-branched or less-fluorinated amines of similar weight due to fluorine's effect on intermolecular forces.
Density ~1.2 - 1.4 g/cm³Fluorination significantly increases density compared to hydrocarbon analogues. For comparison, 2,2,3,3,4,4,4-heptafluorobutylamine has a density of 1.456 g/mL.[5]
Solubility Moderately soluble in water; Soluble in organic solvents.The primary amine group can hydrogen bond with water, conferring some aqueous solubility. However, the fluorinated alkyl chain is hydrophobic (lipophilic), which will limit this solubility. Higher amines are generally less soluble in water than lower amines.[1] It is expected to be freely soluble in solvents like ethanol, ether, and dichloromethane.
Acidity and Basicity (pKa)

The basicity of the amine is arguably its most critical electronic property for drug development. The strong inductive electron-withdrawing effect of the five fluorine atoms will significantly decrease the electron density on the nitrogen atom. This stabilization of the lone pair makes the amine less basic (and its conjugate acid more acidic) compared to a non-fluorinated analogue like 2-butanamine (pKa of conjugate acid ≈ 10.6). The pKa of the conjugate acid of (2S)-3,3,4,4,4-pentafluorobutan-2-amine is predicted to be substantially lower, likely in the range of 5.5 - 7.0.

Field Insight: This reduced basicity is a critical design feature. A lower pKa means that at physiological pH (~7.4), a significant portion of the amine will exist in its free, unprotonated form. This can enhance its ability to cross cell membranes, a key factor in bioavailability.

Proposed Synthesis and Reactivity

Synthetic Workflow: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone. This approach offers a direct pathway to the target compound from a commercially available or accessible precursor.

G A 3,3,4,4,4-Pentafluorobutan-2-one (Starting Material) C Imine Intermediate (Unstable) A->C Reaction with NH₃ B Ammonia (NH₃) + Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) D (2S)-3,3,4,4,4-pentafluorobutan-2-amine (Final Product) C->D Reduction

Caption: Proposed synthetic workflow via reductive amination.

Experimental Causality:

  • Imine Formation: The ketone (3,3,4,4,4-pentafluorobutan-2-one[6]) reacts with ammonia to form a Schiff base or imine intermediate. This reaction is typically reversible and acid-catalyzed.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a palladium catalyst), is used to reduce the imine C=N double bond to a C-N single bond. NaBH₃CN is often preferred as it is mild enough not to reduce the starting ketone, allowing for a one-pot reaction. For a stereospecific synthesis of the (S)-enantiomer, a chiral auxiliary or a chiral catalyst would be required in a more advanced asymmetric synthesis scheme.

Core Reactivity

The primary amine is a rich hub for chemical transformations, making it an ideal building block.

center (2S)-3,3,4,4,4-pentafluorobutan-2-amine amide Amide Formation (with R-COCl or R-COOH + coupling agent) center->amide Acylation salt Salt Formation (with HX) center->salt Protonation n_alkylation N-Alkylation (with R-X) center->n_alkylation Nucleophilic Substitution schiff_base Schiff Base Formation (with R₂C=O) center->schiff_base Condensation

Caption: Key reactivity pathways of the primary amine group.

  • Amide Bond Formation: This is the most common reaction in drug development. The amine acts as a nucleophile, attacking an activated carboxylic acid (like an acid chloride or a PFP ester) or a carboxylic acid in the presence of a coupling agent (e.g., CDI, EDC) to form a highly stable amide linkage.[7][8]

  • Salt Formation: Reaction with acids (e.g., HCl, methanesulfonic acid) readily forms ammonium salts, which typically have higher water solubility and crystallinity than the free base, aiding in formulation and purification.[9]

Spectroscopic Characterization Profile

The following sections outline the expected spectroscopic data for the structural elucidation of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, based on established principles.[10][11]

NMR Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be relatively simple and informative.

    • -CH(N)H₂: A multiplet (likely a quartet of doublets) around δ 3.0-3.5 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and fluorinated group.

    • -CH₃: A doublet around δ 1.2-1.5 ppm, coupled to the single proton on the chiral center.

    • -NH₂: A broad singlet, variable in position (δ 1.0-3.0 ppm), which would disappear upon shaking the sample with D₂O.[11]

  • ¹³C NMR:

    • -C(N)H: Signal around δ 45-60 ppm.

    • -CH₃: Signal in the aliphatic region, δ 15-25 ppm.

    • -CF₂- and -CF₃: These carbons will appear at δ 110-130 ppm and will exhibit complex splitting patterns due to strong one-bond and two-bond C-F coupling.

  • ¹⁹F NMR: This is a critical technique for confirming the structure of fluorinated compounds.

    • -CF₃: A triplet, due to coupling with the two adjacent -CF₂- fluorines.

    • -CF₂-: A quartet, due to coupling with the three adjacent -CF₃- fluorines.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine functionality.[11][12]

  • N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[11]

  • N-H Bend: A medium-to-strong scissoring vibration is expected around 1580-1650 cm⁻¹.[12]

  • C-F Stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region, characteristic of C-F bonds.

Mass Spectrometry
  • Nitrogen Rule: The molecular weight (163.09) is odd, which is consistent with the presence of a single nitrogen atom in the molecule.[11]

  • Fragmentation: The molecular ion peak (M⁺) at m/z = 163 should be observable. Key fragmentation patterns would include alpha-cleavage, resulting in the loss of the methyl group (M-15) to form a stable iminium ion.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, handling procedures should be based on those for similar volatile, corrosive, and potentially toxic fluorinated amines.[13][14][15]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), splash-proof safety goggles or a face shield, and a lab coat.[13][16]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

(2S)-3,3,4,4,4-pentafluorobutan-2-amine is a specialized chemical building block with high potential for the development of novel pharmaceuticals and other advanced materials. Its unique combination of a stereocenter, a reactive primary amine, and a property-modulating pentafluoroethyl group makes it a valuable tool for researchers. Understanding its predicted chemical properties, spectroscopic fingerprints, and reactivity profile is essential for its successful application in synthesis. This guide provides the foundational knowledge required to harness the potential of this intriguing molecule.

Sources

Exploratory

Technical Guide: Chemical Identifiers, Structural Properties, and Synthetic Applications of (2S)-3,3,4,4,4-pentafluorobutan-2-amine

Executive Summary (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a highly specialized chiral fluorinated building block increasingly utilized in advanced drug discovery. The strategic incorporation of the pentafluoroethyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-3,3,4,4,4-pentafluorobutan-2-amine is a highly specialized chiral fluorinated building block increasingly utilized in advanced drug discovery. The strategic incorporation of the pentafluoroethyl group provides unique physicochemical properties, including enhanced lipophilicity, improved metabolic stability, and specific steric constraints. This whitepaper details its chemical identifiers, structural parameters, and its critical role in synthesizing positive allosteric modulators (PAMs), specifically highlighting the development of the clinical candidate[1].

Chemical Identity & Structural Parameters

Accurate chemical identification is paramount for regulatory compliance and synthetic reproducibility. The compound exists primarily as a free base or as a hydrochloride salt to improve handling, stability, and solubility[2]. The presence of the chiral center at the C2 position necessitates strict stereochemical control during synthesis and downstream applications.

Table 1 summarizes the core quantitative data and identifiers for the compound and its primary salt form, synthesized from data provided by [3], [2], and [4].

Table 1: Chemical Identifiers and Structural Parameters

ParameterValue
Chemical Name (2S)-3,3,4,4,4-pentafluorobutan-2-amine
CAS Registry Number (Free Base) 1781334-71-1
CAS Registry Number (HCl Salt) 2055389-47-2
Molecular Formula (Free Base) C4H6F5N
Molecular Formula (HCl Salt) C4H7ClF5N
Molecular Weight (Free Base) 163.09 g/mol
Molecular Weight (HCl Salt) 199.55 g/mol
Isomeric SMILES CN

Mechanistic Role in Drug Design: The Case of BAY 2413555

In medicinal chemistry, the substitution of hydrogen atoms with fluorine is a classical bioisosteric strategy. However, the use of a dense pentafluoroethyl moiety attached directly to a chiral amine center serves multiple highly specific causal functions in drug design[1]:

  • Lipophilic Anchoring: Fluorination significantly increases the distribution coefficient (clogD). In the optimization of the M2 muscarinic acetylcholine receptor (M2R) PAM, the target lipophilicity was strictly defined (clogD 2.0–3.5) to ensure optimal membrane permeability without excessive non-specific binding[1]. The pentafluoroethyl group acts as a precise lipophilic anchor while keeping the molecular weight under 500 g/mol .

  • Metabolic Shielding: The dense electron-withdrawing nature of the five fluorine atoms severely deactivates adjacent carbon centers against cytochrome P450-mediated oxidation, drastically improving the compound's in vivo metabolic stability and half-life[1].

  • Steric Conformation: The bulky pentafluoro group forces the adjacent chiral amine into a highly specific spatial orientation, locking the resulting amide bond into a conformation that perfectly complements the allosteric binding pocket of the M2 receptor[1].

Below is the pharmacological signaling pathway illustrating how the incorporation of this moiety into BAY 2413555 leads to the restoration of cardiac autonomic balance[1].

Signaling A BAY 2413555 (M2R PAM) B M2 Muscarinic Receptor (Allosteric Site) A->B Positive Modulation C GIRK Channel Activation B->C G-protein signaling D Cellular Hyperpolarization C->D K+ Efflux E Vagal Tone Restoration D->E Parasympathetic Control

Pathway: M2R PAM activation leading to cardiac vagal tone restoration.

Experimental Workflows: Synthesis & Application Protocols

The following protocol details the amide coupling workflow utilizing (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride to generate 1,8-naphthyridin-4(1H)-one carboxamides[1]. This methodology is designed as a self-validating system, ensuring that experimental causality drives successful isolation.

Step-by-Step Amide Coupling Methodology:

  • Reagent Preparation: Dissolve the carboxylic acid precursor (e.g., 1,8-naphthyridin-4(1H)-one derivative, 1.0 eq) and (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve an approximate 0.1 M concentration[1].

  • Activation: Add HATU (1.2 eq) to the stirring mixture.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the pentafluoroethyl group renders the amine highly electron-deficient and sterically hindered. HATU generates a highly reactive HOAt ester that overcomes this low nucleophilicity while preventing epimerization of the chiral center[1].

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose: it liberates the free base of the fluorinated amine from its hydrochloride salt and neutralizes the acidic byproducts of the coupling reaction. Its steric bulk prevents it from acting as a competing nucleophile against the active ester[1].

  • Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Self-Validating Quench & Precipitation: Add the reaction mixture dropwise into a vigorously stirred solution of 1M aqueous HCl and ice-water (1:10 volume ratio relative to DMF)[1].

    • Causality: This is a critical self-validating step. The acidic environment protonates excess DIPEA and any unreacted amine, forcing them into the aqueous phase. Simultaneously, the highly lipophilic, fluorinated target amide is entirely insoluble in cold water and crashes out as a distinct solid precipitate. The formation of this precipitate visually validates the success of the coupling[1].

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual DMF, and dry under high vacuum[1].

  • Purification: Subject the crude solid to normal phase chromatography (cyclohexane/ethyl acetate gradient) to yield the pure target compound[1].

Synthesis A Carboxylic Acid Precursor C HATU / DIPEA in DMF A->C B (2S)-3,3,4,4,4-pentafluorobutan-2-amine (CAS: 1781334-71-1) B->C D Amide Formation C->D E Aqueous Quench (1M HCl / Ice-Water) D->E F Filtration & Chromatography E->F G Target Compound (e.g., BAY 2413555) F->G

Workflow: Amide coupling utilizing (2S)-3,3,4,4,4-pentafluorobutan-2-amine.

Analytical Validation

To ensure the integrity of the incorporated (2S)-3,3,4,4,4-pentafluorobutan-2-amine moiety, post-synthetic validation must include:

  • 19F-NMR Spectroscopy: Essential for confirming the presence of the -CF2-CF3 system. The spectrum will typically display distinct multiplet signals corresponding to the non-equivalent fluorine atoms adjacent to the chiral center.

  • Chiral HPLC: Mandatory to verify that no racemization occurred during the HATU-mediated coupling, ensuring the final product retains the required (S)-configuration for optimal receptor binding.

References

  • Title: Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3,3,4,4,4-Pentafluorobutan-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

Comprehensive NMR Characterization of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine: 1H and 19F Spectral Analysis and Mechanistic Insights

Executive Summary (2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a highly specialized chiral fluorinated building block. It has gained significant traction in advanced medicinal chemistry, most notably as a critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a highly specialized chiral fluorinated building block. It has gained significant traction in advanced medicinal chemistry, most notably as a critical structural motif in the development of positive allosteric modulators (PAMs) for the M2 muscarinic acetylcholine receptor, such as the clinical candidate BAY 2413555[1].

Analyzing the Nuclear Magnetic Resonance (NMR) spectra of this compound presents a unique analytical challenge. The presence of a stereocenter directly adjacent to a perfluoroalkyl chain induces strong magnetic inequivalence, resulting in a highly coupled, second-order spin system. This whitepaper provides an authoritative, in-depth guide to the 1 H and 19 F NMR chemical shifts, coupling phenomena, and the self-validating experimental protocols required to accurately characterize this molecule.

Structural and Stereochemical Foundations: The Diastereotopic Effect

To understand the NMR spectra of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, one must first analyze its stereochemical environment. The molecule consists of a chiral methine core (C2) attached to a methyl group (C1), an amine group, and a pentafluoroethyl group (C3-C4).

The (2S) configuration at C2 breaks the local symmetry of the adjacent C3 difluoromethylene (-CF 2​ -) group. Because the C2 carbon is chiral, the two fluorine atoms on C3 reside in permanently distinct spatial and magnetic environments, regardless of free rotation around the C2-C3 bond. This renders the two fluorine atoms diastereotopic . They are chemically equivalent but magnetically inequivalent, meaning they will exhibit distinct chemical shifts and couple to one another with a massive geminal coupling constant ( 2 J FF​ )[2][3].

SpinSystem C1 C1-H3 C2 C2-H C1->C2 ³J_HH NH2 NH2 C2->NH2 Exchange C3a C3-Fa C2->C3a ³J_HF C3b C3-Fb C2->C3b ³J_HF C3a->C3b ²J_FF (AB) C4 C4-F3 C3a->C4 ³J_FF C3b->C4 ³J_FF

Figure 1: Spin-spin coupling network mapping 1H-1H, 1H-19F, and 19F-19F interactions.

1 H NMR Chemical Shifts and Coupling Phenomena

The 1 H NMR spectrum (typically acquired in CDCl 3​ or DMSO- d6​ ) is dominated by the strong electron-withdrawing nature of the -CF 2​ CF 3​ group, which heavily deshields the adjacent protons.

  • C1 Methyl Protons (-CH 3​ ): The methyl group appears as a doublet at approximately 1.35 ppm . The causality of this splitting is the vicinal coupling to the C2 methine proton ( 3 J HH​ 6.8 Hz). Long-range coupling to the fluorine atoms ( 4 J HF​ ) is typically negligible or appears as minor line broadening.

  • C2 Methine Proton (-CH-): This proton is highly deshielded by both the amine and the perfluoroalkyl chain, shifting it downfield to approximately 3.40 ppm . It appears as a complex multiplet. It is split by the C1 methyl group (into a quartet), and further split by the two diastereotopic C3 fluorines ( 3 J HF​ 12–18 Hz).

  • Amine Protons (-NH 2​ ): Appearing as a broad singlet around 1.60 ppm , these protons are subject to rapid intermolecular exchange. Their signal can be definitively validated by adding a drop of D 2​ O to the NMR tube, which will cause the signal to disappear due to deuterium exchange.

Table 1: 1 H NMR Quantitative Data Summary (Predictive in CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants (Hz)
C1-H 3​ 1.35Doublet (d)3H 3 J HH​ 6.8
C2-H3.40Multiplet (m)1H 3 J HH​ 6.8, 3 J HF​ 12–18
N-H 2​ 1.60Broad Singlet (br s)2HN/A (Exchangeable)

19 F NMR Chemical Shifts and the ABX 3​ Spin System

The 19 F NMR spectrum is highly complex due to the diastereotopic nature of the C3 fluorines, forming an ABX 3​ spin system (where A and B are the C3 fluorines, and X 3​ is the C4 trifluoromethyl group)[4].

  • C4 Trifluoromethyl Group (-CF 3​ ): Resonating at approximately -82.0 ppm , this group appears as a pseudo-triplet or a doublet of doublets. It couples to both diastereotopic C3 fluorines ( 3 J FF​ 12–15 Hz).

  • C3 Difluoromethylene Group (-CF 2​ -): The two fluorines (F a​ and F b​ ) appear at distinct chemical shifts, typically around -122.0 ppm and -126.0 ppm . Because they are on the same carbon, they exhibit a massive geminal coupling ( 2 J FF​ 250–280 Hz), creating a classic "roofed" AB pattern[2][3]. Each branch of this AB system is further split into quartets by the C4-CF 3​ group and into doublets by the C2-H proton, resulting in two distinct doublet of quartets of doublets (dqd).

Table 2: 19 F NMR Quantitative Data Summary (Predictive in CDCl 3​ , CFCl 3​ ref)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants (Hz)
C4-F 3​ -82.0Apparent Triplet (t)3F 3 J FF​ 12–15
C3-F a​ -122.0dqd (AB system part 1)1F 2 J FF​ 260, 3 J FF​ 15, 3 J HF​ 15
C3-F b​ -126.0dqd (AB system part 2)1F 2 J FF​ 260, 3 J FF​ 12, 3 J HF​ 18

Self-Validating Experimental Protocols for NMR Acquisition

To ensure absolute trustworthiness in the spectral assignment of highly coupled fluorinated systems, the acquisition protocol must be self-validating. The causality behind running parallel decoupled experiments is to isolate the F-F coupling network from the H-F coupling network.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of (2S)-3,3,4,4,4-pentafluorobutan-2-amine in 0.6 mL of CDCl 3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal 1 H reference (0.00 ppm) and add a trace amount of Trichlorofluoromethane (CFCl 3​ ) as an internal 19 F reference (0.00 ppm).

  • Probe Tuning & Matching (Critical Step): Because the Larmor frequencies of 1 H and 19 F are extremely close (e.g., 400 MHz vs. 376 MHz on a 9.4 T magnet), precise probe tuning is mandatory to prevent channel cross-talk and ensure optimal pulse excitation profiles.

  • Standard Acquisition ( 1 H and 19 F): Acquire the standard 1D 1 H spectrum (zg30 pulse program) and the standard 1D 19 F spectrum. The 19 F spectrum will display the full complexity of both F-F and H-F couplings.

  • Self-Validation via Heteronuclear Decoupling ( 19 F{ 1 H}): Acquire a proton-decoupled fluorine spectrum ( 19 F{ 1 H}).

    • Causality & Validation: By applying continuous broadband RF irradiation at the 1 H frequency during 19 F acquisition, all 3 J HF​ couplings are eliminated. If the structural assignment is correct, the complex dqd multiplets of the C3 fluorines will immediately collapse into simpler doublet of quartets (dq), definitively proving which spectral splittings were caused by the C2 proton and which are inherent to the F-F spin network.

Workflow cluster_acq 4. Self-Validating Acquisition Step1 1. Sample Preparation (CDCl3, internal TMS/CFCl3) Step2 2. Probe Tuning & Matching (Critical for 1H/19F isolation) Step1->Step2 Step3 3. Shimming & Locking (Optimize Z-shims on 2H) Step2->Step3 Acq1 19F Spectrum (Full multiplet structure) Step3->Acq1 Acq2 19F{1H} Spectrum (Isolates F-F couplings) Step3->Acq2 Step4 5. Processing & Integration (Confirm ABX3 Spin System) Acq1->Step4 Acq2->Step4

Figure 2: Self-validating NMR workflow utilizing 19F{1H} decoupling to verify spin systems.

References

  • Bender, E., et al. "Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance.
  • Sonnefeld, A., et al. "Long-lived states involving a manifold of fluorine-19 spins in fluorinated aliphatic chains.
  • Claramunt, R. M., et al. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Molecules, PMC, 2017.
  • Giraud, M., et al.

Sources

Exploratory

thermodynamic stability of (2S)-3,3,4,4,4-pentafluorobutan-2-amine

Title : Thermodynamic Stability and Physicochemical Profiling of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine: A Comprehensive Technical Guide Executive Summary (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Thermodynamic Stability and Physicochemical Profiling of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine: A Comprehensive Technical Guide

Executive Summary (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a highly specialized chiral aliphatic amine featuring a perfluoroethyl ( C2​F5​ ) group directly adjacent to the stereocenter. This architectural motif is increasingly leveraged in modern drug discovery to optimize pharmacokinetic (PK) profiles. The incorporation of the C2​F5​ group profoundly alters the molecule's thermodynamic landscape, dictating its conformational preferences, acid-base equilibria, and resistance to enzymatic degradation[1]. This whitepaper provides an in-depth mechanistic analysis and an actionable experimental framework for evaluating the thermodynamic stability of this critical building block.

Structural and Stereoelectronic Foundations

The is fundamentally governed by the stereoelectronic effects exerted by the heavily fluorinated C2​F5​ moiety[2]. Unlike simple steric bulk, the pentafluoroethyl group introduces intense orbital interactions that dictate the ground-state conformation:

  • The Gauche Effect: In standard aliphatic systems, bulky groups typically adopt an anti conformation to minimize steric repulsion. However, the highly electronegative fluorine atoms create low-lying σC−F∗​ antibonding orbitals. The nitrogen lone pair ( nN​ ) and adjacent σC−H​ bonds engage in hyperconjugative electron donation into these σC−F∗​ orbitals[3][4]. This nN​→σC−F∗​ interaction is maximized when the interacting orbitals are parallel, thermodynamically stabilizing the gauche conformer over the sterically preferred anti conformer.

  • Configurational Stability: The (2S) stereocenter is exceptionally resistant to racemization. The strong σ -inductive withdrawal of the C2​F5​ group severely destabilizes any potential planar carbocation intermediate, preventing SN​1 -type racemization[1]. While the electron-withdrawing nature could theoretically stabilize a carbanion, the energetic barrier to deprotonate the chiral α -carbon remains insurmountable under standard physiological or mild synthetic conditions.

G cluster_0 Stereoelectronic Drivers of Conformational Stability N1 C2F5 Inductive Effect (Strong σ-withdrawal) N2 Nitrogen Lone Pair (n_N) N1->N2 Lowers basicity/pKa N4 Hyperconjugation (n_N → σ*C-F) N2->N4 Electron donation N3 C-F Antibonding Orbital (σ*C-F) N3->N4 Electron acceptance N5 Gauche Conformer Thermodynamic Stabilization N4->N5 Lowers ground state energy

Fig 1. Stereoelectronic interactions driving the thermodynamic stabilization of the gauche conformer.

Physicochemical and Metabolic Stability

The thermodynamic consequences of the C2​F5​ group extend directly to the molecule's macroscopic physicochemical properties, specifically its acid-base behavior and metabolic resistance.

Basicity and pKa Modulation: Unfluorinated aliphatic amines (e.g., sec-butylamine) typically exhibit a pKa of ~10.5, existing almost entirely as the protonated ammonium cation at physiological pH (7.4). The introduction of the α

C2​F5​ group exerts a massive electron-withdrawing inductive effect (-I), which thermodynamically destabilizes the positively charged conjugate acid[5][6]. Consequently, the pKa of (2S)-3,3,4,4,4-pentafluorobutan-2-amine is suppressed to approximately 5.5–6.0[7]. This ensures the molecule exists predominantly as a neutral free base in systemic circulation, drastically increasing its lipophilicity (LogD) and membrane permeability.
  • Metabolic Stability (CYP450 Resistance): Cytochrome P450 enzymes typically metabolize amines via single-electron transfer (SET) from the nitrogen lone pair, followed by α -deprotonation to form an iminium intermediate (N-dealkylation). The C2​F5​ group pulls electron density away from the nitrogen, raising the oxidation potential of the lone pair and thermodynamically prohibiting the initial SET step[1]. Furthermore, the steric shielding of the C2​F5​ group physically blocks enzymatic access to the α -proton.

  • Experimental Methodologies for Stability Validation

    To rigorously validate the , researchers must employ self-validating, orthogonal protocols that account for the unique behavior of highly fluorinated compounds.

    Protocol A: Thermodynamic pKa Determination (Orthogonal Validation) Causality: Relying solely on potentiometric titration for highly fluorinated, low-solubility amines can yield artifacts due to precipitation or electrode fouling. Orthogonal validation using 19 F NMR ensures the measured pKa reflects the true thermodynamic equilibrium[8].

    • Preparation: Prepare a 1.0 mM solution of (2S)-3,3,4,4,4-pentafluorobutan-2-amine in an aqueous background electrolyte (0.15 M KCl) to maintain constant ionic strength.

    • Potentiometric Titration: Titrate with standardized 0.1 M NaOH from pH 2.0 to 10.0 at a constant temperature of 25.0 ± 0.1 °C. Record the inflection point.

    • 19 F NMR Titration (Self-Validation): Prepare parallel samples buffered at pH increments of 0.5 (from pH 3.0 to 8.0). Acquire 19 F NMR spectra for each sample.

    • Data Synthesis: Plot the chemical shift of the CF3​ or CF2​ signal as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point yields the thermodynamic pKa, which must cross-validate with the potentiometric data within ±0.1 units.

    Protocol B: Thermal and Enantiomeric Stability Profiling Causality: High-temperature synthetic steps can induce unexpected racemization or HF elimination. This protocol maps the thermal degradation boundaries[9].

    • Thermogravimetric Analysis (TGA): Load 5 mg of the amine hydrochloride salt into an alumina crucible. Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere to determine the onset temperature of decomposition ( Td​ ).

    • Stress Testing: Dissolve the free base in a high-boiling solvent (e.g., toluene) and reflux (110 °C) for 24 hours.

    • Chiral HPLC Analysis: Analyze the stressed sample using a chiral stationary phase (e.g., Chiralpak IG) with a hexane/isopropanol/diethylamine mobile phase. Compare the enantiomeric excess (ee) against an unstressed standard to confirm the thermodynamic barrier to racemization remains intact.

    Workflow Start Thermodynamic Profiling Workflow Step1 1. Conformational Analysis (VT-NMR & DFT Calculations) Start->Step1 Step2 2. Physicochemical Stability (Potentiometric pKa & NMR) Start->Step2 Step3 3. Thermal & Chiral Stability (TGA/DSC & Chiral HPLC) Start->Step3 Step4 4. Metabolic Resistance (Microsomal Stability Assays) Start->Step4 Data Integrated Stability Matrix Step1->Data Step2->Data Step3->Data Step4->Data

    Fig 2. Multi-tiered experimental workflow for validating thermodynamic and metabolic stability.

    Quantitative Data Synthesis

    The following table summarizes the profound thermodynamic shifts induced by the pentafluoroethyl group, contrasting the target molecule with its unfluorinated and trifluoromethylated analogs.

    Table 1: Comparative Physicochemical & Thermodynamic Properties

    Propertysec-Butylamine (Unfluorinated) α CF3​ Analog(2S)-3,3,4,4,4-Pentafluorobutan-2-aminepKa (Aqueous, 25°C)~10.5~7.2~5.5 - 6.0Predominant State (pH 7.4)Cationic (>99.9%)Mixed (~40% neutral)Neutral Free Base (>95%)Oxidation Potential ( Eox​ )Low (Susceptible to SET)ModerateHigh (Resistant to SET)Conformational PreferenceAnti (Steric control)Gauche (Stereoelectronic)Gauche (Strong hyperconjugation)Enantiomeric StabilityModerateHighExceptionally High

    References
    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH/PMC. 1

    • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity - ResearchGate. 2

    • Stereoelectronic Effects - A Bridge Between Structure and Reactivity - E-bookshelf. 3

    • Leveraging Fluorine (Stereoelectronic) Effects in Catalysis - ResearchGate. 4

    • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation - ResearchGate. 9

    • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - ResearchGate. 5

    • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. 6

    • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - RSC Publishing. 8

    • N-benzyl-3,3,4,4,4-pentafluorobutan-2-amine CAS Information - ChemicalBook. 7

    Sources

    Foundational

    Crystallographic Profiling and 3D Structural Analysis of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine: A Critical Chiral Building Block in M2 Receptor PAM Discovery

    Executive Summary The integration of highly fluorinated chiral aliphatic amines into drug scaffolds represents a sophisticated strategy for optimizing metabolic stability, lipophilicity, and target residence time. Among...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The integration of highly fluorinated chiral aliphatic amines into drug scaffolds represents a sophisticated strategy for optimizing metabolic stability, lipophilicity, and target residence time. Among these, (2S)-3,3,4,4,4-pentafluorobutan-2-amine has emerged as a high-value building block, most notably utilized in the discovery of BAY 2413555, a first-in-class positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R) [1].

    Because the spatial orientation of the pentafluoroethyl (–CF₂CF₃) group dictates the binding thermodynamics within deep lipophilic receptor pockets, determining the absolute configuration of this amine with absolute certainty is paramount. This whitepaper provides an in-depth technical analysis of the crystallographic data, 3D structural features, and the self-validating experimental protocols required to assign the absolute stereochemistry of (2S)-3,3,4,4,4-pentafluorobutan-2-amine via heavy-atom derivatization and X-ray diffraction.

    Chemical Context and Structural Significance

    The substitution of hydrogen atoms with fluorine profoundly alters the physicochemical profile of a molecule. In the case of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, the presence of the pentafluoroethyl group adjacent to the chiral center serves two primary functions in medicinal chemistry:

    • Metabolic Shielding: The strong C–F bonds resist oxidative metabolism by cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the parent drug [2].

    • Conformational Locking: The steric bulk and high electronegativity of the –CF₂CF₃ group restrict the rotational degrees of freedom around the C–N bond, locking the molecule into a bioactive conformation that maximizes π-stacking and hydrophobic interactions in the target receptor.

    Table 1: Physicochemical Properties of the Free Amine and Salt Form
    PropertyFree AmineHydrochloride Salt
    Chemical Formula C₄H₆F₅NC₄H₇ClF₅N
    Molecular Weight 163.09 g/mol 199.55 g/mol
    Chiral Center C2 (S-configuration)C2 (S-configuration)
    Physical State (RT) Volatile LiquidCrystalline Powder
    Role in Drug Design Lipophilic vector, metabolic shieldStable storage form

    The Crystallographic Challenge: Causality of Derivatization

    Directly obtaining a single-crystal X-ray structure of (2S)-3,3,4,4,4-pentafluorobutan-2-amine is experimentally prohibitive. As a low-molecular-weight aliphatic amine, it exists as a volatile liquid at room temperature. Even when precipitated as a hydrochloride salt, the lack of a heavy atom (an atom with a large atomic number, Z ) makes the definitive assignment of absolute configuration via anomalous dispersion highly ambiguous using standard laboratory X-ray sources (Cu-Kα or Mo-Kα).

    The Mechanistic Solution: To solve this, crystallographers employ a derivatization strategy. By coupling the chiral amine with 4-bromobenzoyl chloride, the resulting amide—4-bromo-N-[(2S)-3,3,4,4,4-pentafluorobutan-2-yl]benzamide —achieves two critical crystallographic prerequisites:

    • Increased Lattice Rigidity: The planar benzamide system promotes strong intermolecular hydrogen bonding (N–H···O) and π–π stacking, facilitating the growth of highly ordered, macroscopic single crystals.

    • Heavy-Atom Effect: The bromine atom ( Z=35 ) acts as a strong anomalous scatterer. This allows for the precise calculation of the Flack parameter , a quantitative measure where a value near 0.0 confirms the correct absolute stereochemistry, and a value near 1.0 indicates the inverted enantiomer [1].

    Derivatization_Workflow A Free Amine (2S)-Isomer B Derivatization (4-Bromobenzoyl chloride) A->B Synthesis C Amide Derivative (Heavy Atom Tag) B->C Purification D Slow Evaporation (Crystallization) C->D Solvent System E X-Ray Diffraction (Anomalous Dispersion) D->E Single Crystal F Absolute Configuration Assigned E->F Flack Parameter

    Crystallographic derivatization workflow for assigning absolute configuration.

    Experimental Protocol: A Self-Validating System

    To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol details the causality behind each procedural step used to determine the 3D structure of the amine derivative.

    Phase 1: Synthesis of the Heavy-Atom Derivative
    • Reaction Setup: Dissolve (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Base Addition: Add triethylamine (TEA, 2.5 eq). Causality: TEA neutralizes the hydrochloride salt to liberate the free amine and acts as an acid scavenger for the subsequent step.

    • Coupling: Dropwise add 4-bromobenzoyl chloride (1.1 eq) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation (In-Process Check): Perform LC-MS. The presence of a mass peak at m/z≈346/348 (1:1 isotopic ratio characteristic of bromine) confirms the formation of 4-bromo-N-[(2S)-3,3,4,4,4-pentafluorobutan-2-yl]benzamide.

    Phase 2: Single Crystal Growth
    • Solvent Selection: Dissolve the purified amide in a minimum volume of ethyl acetate (EtOAc).

    • Anti-Solvent Diffusion: Layer the solution carefully with heptane (1:3 ratio of EtOAc:Heptane) in a crystallization vial.

    • Kinetics: Cap the vial loosely to allow slow evaporation over 3–5 days at 20 °C. Causality: Slow nucleation kinetics prevent polymorphic precipitation and encourage the formation of defect-free, single-domain crystals suitable for diffraction.

    • Validation: Inspect crystals under a polarized light microscope. Uniform extinction upon stage rotation validates the single-crystal nature of the sample.

    Phase 3: X-ray Diffraction and Refinement
    • Mounting: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil and cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factors), drastically improving high-resolution data quality.

    • Data Collection: Collect diffraction data using Cu-Kα radiation ( λ=1.5418 Å). Cu-Kα is specifically chosen over Mo-Kα because the anomalous scattering signal ( f′′ ) of bromine is significantly stronger at the copper wavelength.

    • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    Table 2: Representative Crystallographic Data for the 4-Bromobenzamide Derivative
    Crystallographic ParameterValue / Description
    Derivative Formula C₁₁H₉BrF₅NO
    Molecular Weight 346.10 g/mol
    Crystal System Orthorhombic
    Space Group P21​21​21​ (Chiral, non-centrosymmetric)
    Temperature 100(2) K
    Radiation Cu-Kα ( λ=1.5418 Å)
    Flack Parameter 0.02(3) (Confirms 2S configuration)

    3D Structural Features and Conformational Analysis

    The solved X-ray structure of the derivative reveals the exact spatial geometry of the (2S)-3,3,4,4,4-pentafluorobutan-2-yl moiety.

    • Dihedral Angles: The bulky –CF₂CF₃ group adopts a staggered conformation relative to the methyl group and the amide nitrogen, minimizing steric clash.

    • Crystal Packing: The crystal lattice is stabilized by infinite 1D chains of N–H···O=C hydrogen bonds along the crystallographic a-axis. The pentafluoroethyl groups aggregate to form distinct fluorophilic domains within the crystal, a phenomenon driven by the low polarizability and unique hydrophobic nature of fluorous phases.

    Impact on Drug Design: The BAY 2413555 Case Study

    The precise determination of the (2S) configuration was a critical milestone in the development of BAY 2413555 , a clinical candidate designed to restore cardiac autonomic balance in heart failure patients [1][3].

    BAY 2413555 acts as a positive allosteric modulator (PAM) at the M2 receptor. Molecular modeling, grounded by the X-ray crystallographic data of the (2S)-amine building block, demonstrates that the (2S)-pentafluorobutyl tail is not merely a passive metabolic shield. It actively drives affinity by projecting deep into a highly aromatic, lipophilic allosteric pocket formed by residues Val407, Phe181, and Ile178 [2]. If the (2R) enantiomer were used, the rigid vector of the –CF₂CF₃ group would sterically clash with the receptor wall, abolishing PAM activity.

    M2R_Mechanism A BAY 2413555 (Contains 2S-Pentafluorobutyl) B M2R Allosteric Site (Extracellular Vestibule) A->B Binds via lipophilic pocket C Conformational Shift (Receptor Activation) B->C Allosteric modulation D ACh Affinity Increased (Orthosteric Site) C->D Positive cooperativity E Parasympathetic Tone Restored (Cardiac Balance) D->E Enhanced signaling

    Mechanism of M2R PAM activity driven by the (2S)-pentafluorobutyl moiety.

    Conclusion

    The crystallographic profiling of (2S)-3,3,4,4,4-pentafluorobutan-2-amine exemplifies the rigorous intersection of synthetic chemistry and structural biology. By utilizing heavy-atom derivatization, researchers can definitively assign the absolute configuration of volatile chiral amines. This self-validating analytical workflow ensures that downstream drug candidates, such as the M2R PAM BAY 2413555, possess the exact 3D stereochemistry required to engage complex allosteric receptor pockets, ultimately bridging the gap between atomic-level data and clinical cardiovascular outcomes.

    References

    • Vakalopoulos, A., Basting, D., Brechmann, M., et al. (2024). "Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance." Journal of Medicinal Chemistry, 67(21), 19165–19187. Available at:[Link]

    • Drug Hunter. (2024). "BAY 2413555: A First-in-Clinic M2 Receptor PAM Halted by Preclinical Toxicology Results." Available at:[Link]

    • Wikipedia Contributors. (2024). "BAY 2413555." Wikipedia, The Free Encyclopedia. Available at:[Link]

    Exploratory

    Stereochemical Architecture and Chiral Resolution of 3,3,4,4,4-Pentafluorobutan-2-amine

    Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of heavily fluorinated aliphatic m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary

    The integration of heavily fluorinated aliphatic motifs into small-molecule therapeutics is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Among these emerging building blocks, 3,3,4,4,4-pentafluorobutan-2-amine (PFBA, CAS 1781334-71-1) and its hydrochloride salt (CAS 2055389-47-2) have garnered significant attention. Recently, racemic pentafluorobutyl amines were critical in the discovery of BAY 2413555, a first-in-class positive allosteric modulator (PAM) of the M2 receptor, necessitating advanced chiral chromatography to isolate the active diastereomers .

    This whitepaper provides an in-depth technical framework for the stereochemical analysis, enantiomeric resolution, and absolute configuration assignment of PFBA. By dissecting the stereoelectronic causality at the C2 chiral center, we establish self-validating protocols for Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) derivatization.

    Stereoelectronic Causality at the C2 Chiral Center

    The structural topology of PFBA consists of a central C2 chiral carbon bonded to a primary amine ( −NH2​ ), a hydrogen atom ( −H ), a methyl group ( −CH3​ ), and a pentafluoroethyl group ( −C2​F5​ ).

    The Inductive pKa Collapse

    In standard aliphatic amines (e.g., sec-butylamine), the conjugate acid pKa is approximately 10.5. However, the −C2​F5​ group exerts a profound electron-withdrawing inductive effect ( −I ). The high electronegativity of the five fluorine atoms pulls electron density through the σ -bond framework, severely depleting the electron density of the nitrogen lone pair. This stabilizes the free amine but highly destabilizes the protonated ammonium state, collapsing the pKa to an estimated range of 5.5–6.5.

    Causality in Analytical Selection: Because PFBA is a remarkably weak base, classical chiral resolution via diastereomeric salt formation (e.g., using chiral tartaric or camphorsulfonic acids) is fundamentally inefficient. The weak basicity prevents the formation of robust, crystalline salt bridges . Consequently, researchers must abandon classical crystallization in favor of chromatographic resolution (SFC) or covalent derivatization.

    LogicTree Prop PFBA Properties (Low pKa, High Volatility) Salt Classical Salt Resolution Prop->Salt Attempt 1 Chrom Chromatographic Resolution Prop->Chrom Attempt 2 Fail Inefficient due to weak salt bridge formation Salt->Fail HPLC Normal Phase HPLC Chrom->HPLC SFC Supercritical Fluid Chromatography Chrom->SFC Tailing Peak tailing & long retention HPLC->Tailing Success Optimal: High solubility in CO2, sharp peaks, fast run times SFC->Success

    Logic tree detailing causality for selecting SFC over classical resolution.

    Self-Validating Protocols for Chiral Analysis

    Protocol A: Preparative Chiral SFC Resolution

    Supercritical CO2​ is highly miscible with fluorinated compounds, making SFC the premier choice for PFBA resolution.

    Self-Validation Checkpoint: Prior to preparative runs, inject a 1 mg/mL analytical standard. Baseline resolution ( Rs​>1.5 ) must be achieved to prevent mixed fractions.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve racemic PFBA in LC-MS grade Methanol at 50 mg/mL.

      • Causality: Methanol acts as a strong eluent, preventing the highly volatile fluorinated amine from precipitating or evaporating erratically upon injection into the pressurized CO2​ stream.

    • Column Selection: Equip the system with a Chiralpak IG column (5 µm, 250 x 21.1 mm).

      • Causality: The immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase provides hydrogen-bonding donors/acceptors for the primary amine, while its distinct steric grooves easily differentiate the bulky −C2​F5​ group from the smaller −CH3​ group.

    • Mobile Phase Configuration: Set Pump A to Supercritical CO2​ and Pump B to Methanol containing 0.2% Isopropylamine (IPA).

      • Causality: Despite its low pKa, PFBA can still undergo secondary, non-specific interactions with residual free silanols on the silica support. IPA acts as a sacrificial basic modifier, capping these silanols and eliminating peak tailing.

    • Execution: Run an isocratic gradient of 15% Pump B at a flow rate of 70 mL/min. Maintain backpressure at 120 bar and column temperature at 35°C.

    • Fraction Collection: Trigger collection via UV absorbance at 210 nm.

    Protocol B: Absolute Configuration via Mosher’s Derivatization

    To definitively assign the (R) and (S) absolute configurations without X-ray crystallography, the isolated enantiomers are covalently derivatized into diastereomers using Mosher's acid chloride (MTPA-Cl).

    Self-Validation Checkpoint: Crude 1H NMR must show >95% conversion to the amide. The presence of unreacted amine indicates moisture in the pyridine, which hydrolyzes the MTPA-Cl and skews the chemical shift baseline.

    Step-by-Step Methodology:

    • Reaction Setup: To a dry 5 mL vial, add 10 mg of the isolated PFBA enantiomer, 0.5 mL of anhydrous CDCl3​ , and 50 µL of anhydrous pyridine- d5​ .

    • Derivatization: Add 3.0 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Stir at 25°C for 2 hours.

      • Causality: Pyridine acts as an acid scavenger for the generated HCl and catalyzes the acylation. Using deuterated solvents allows the crude mixture to be transferred directly to an NMR tube, avoiding an aqueous workup that could selectively wash out unreacted materials needed for mass balance validation.

    • Parallel Reaction: Repeat steps 1-2 on a second aliquot using (S)-(+)-MTPA-Cl.

    • Acquisition & Analysis: Acquire 1H and 19F NMR spectra. Calculate the chemical shift differences ( Δδ=δS​−δR​ ).

      • Causality: The phenyl ring of the MTPA moiety exerts a diamagnetic anisotropic shielding effect. Protons and fluorines located directly under the plane of the phenyl ring experience an upfield shift (lower ppm). Mapping these Δδ values onto the standard Mosher model reveals the spatial arrangement of the −CH3​ and −C2​F5​ groups.

    Workflow Start Racemic 3,3,4,4,4-Pentafluorobutan-2-amine SFC Chiral SFC Separation (Chiralpak IG, CO2/MeOH/IPA) Start->SFC Resolution Enant1 Enantiomer Peak 1 SFC->Enant1 Enant2 Enantiomer Peak 2 SFC->Enant2 Deriv Mosher's Derivatization (R)- and (S)-MTPA-Cl Enant1->Deriv Enant2->Deriv NMR 1H & 19F NMR Analysis Calculate Δδ(S-R) Deriv->NMR Diastereomers Assign Absolute Configuration (R)- and (S)- Assignments NMR->Assign Stereochemical Model

    Workflow for the chiral resolution and absolute configuration assignment of PFBA.

    Quantitative Data Summaries

    The following tables summarize the expected analytical metrics for the resolution and stereochemical assignment of PFBA.

    Table 1: SFC Resolution Parameters & Performance Metrics

    ParameterValueMechanistic Rationale
    Stationary Phase Amylose tris(3-chloro-5-methylphenylcarbamate)Steric grooves optimally differentiate −C2​F5​ from −CH3​ .
    Co-solvent 15% MethanolHigh polarity elutes the fluorinated amine rapidly.
    Basic Modifier 0.2% Isopropylamine (IPA)Suppresses secondary silanol interactions; prevents tailing.
    Resolution ( Rs​ ) > 2.0 (Baseline)Ensures >99% ee during preparative fraction collection.

    Table 2: Representative NMR Data for Mosher's Amides ( Δδ Analysis)

    Nucleus / Group δ (S-MTPA amide) ppm δ (R-MTPA amide) ppm Δδ (S-R) ppmSpatial Assignment
    1H ( −CH3​ ) 1.351.22+0.13Right side of Newman projection (L1)
    19F ( −CF2​− ) -118.5-117.2-1.30Left side of Newman projection (L2)
    19F ( −CF3​ ) -82.1-81.8-0.30Left side of Newman projection (L2)

    (Note: Δδ values are illustrative approximations based on standard anisotropic shielding models for heavily fluorinated alkylamines).

    Conclusion

    The integration of 3,3,4,4,4-pentafluorobutan-2-amine into medicinal chemistry pipelines requires a robust understanding of its unique stereoelectronic properties. Because the −C2​F5​ group drastically reduces amine basicity, classical resolution methods are obsolete. By leveraging the high solubility of fluorinated compounds in supercritical CO2​ and utilizing the diamagnetic anisotropy of Mosher's amides, researchers can achieve highly efficient, self-validating workflows for the isolation and stereochemical assignment of PFBA enantiomers.

    Protocols & Analytical Methods

    Method

    Enantioselective Synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine: A Guide to Modern Catalytic and Biocatalytic Methodologies

    Introduction (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the pentafluoroethyl group can p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the pentafluoroethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by altering their lipophilicity, metabolic stability, and binding affinity. The stereochemistry of the amine is crucial, as different enantiomers often exhibit distinct biological activities. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a critical objective in medicinal and process chemistry.

    This application note provides a detailed overview of three robust and field-proven strategies for the enantioselective synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, targeting researchers, scientists, and drug development professionals. The methodologies discussed herein encompass asymmetric transition-metal catalysis and biocatalysis, offering a range of options to suit different laboratory capabilities and green chemistry considerations. For each route, we will delve into the underlying scientific principles, provide detailed experimental protocols, and present a comparative summary of their respective advantages and limitations.

    Strategic Approaches to the Target Molecule

    The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine can be approached through several convergent strategies, primarily starting from the readily available prochiral ketone, 3,3,4,4,4-pentafluoro-2-butanone. The key challenge lies in the stereoselective introduction of the amine functionality at the C2 position. The main strategies that will be detailed are:

    • Route A: Asymmetric Reduction Followed by Stereochemical Inversion. This two-step approach involves the initial enantioselective reduction of the prochiral ketone to the corresponding (2R)-alcohol, followed by a stereospecific conversion to the (2S)-amine via a Mitsunobu reaction, which proceeds with inversion of configuration.

    • Route B: Asymmetric Hydrogenation of a Pre-formed Imine. This strategy entails the condensation of the starting ketone with a suitable amine to form an imine, which is then subjected to a highly enantioselective hydrogenation using a chiral transition-metal catalyst. Subsequent deprotection affords the target amine.

    • Route C: Direct Asymmetric Reductive Amination using Biocatalysis. This elegant one-pot approach utilizes an engineered ω-transaminase to directly convert the ketone into the desired (S)-amine with high enantioselectivity, using an amino donor in a highly atom-economical process.

    G cluster_0 Synthetic Strategies cluster_A Route A: Reduction & Inversion cluster_B Route B: Asymmetric Imine Hydrogenation cluster_C Route C: Biocatalytic Amination Start 3,3,4,4,4-Pentafluoro-2-butanone A1 Asymmetric Reduction (e.g., Noyori ATH) Start->A1 B1 Imine Formation (e.g., with (Ph)2P(O)NH2) Start->B1 C1 Asymmetric Reductive Amination (ω-Transaminase) Start->C1 A2 (2R)-3,3,4,4,4-Pentafluorobutan-2-ol A1->A2 (R)-selective A3 Mitsunobu Reaction (Inversion) A2->A3 End (2S)-3,3,4,4,4-pentafluorobutan-2-amine A3->End B2 N-Phosphinylimine B1->B2 B3 Asymmetric Hydrogenation (e.g., Pd-SEGPHOS) B2->B3 B3->End + Deprotection C1->End G Start 3,3,4,4,4-Pentafluoro-2-butanone + (Ph)2P(O)NH2 Step1 Imine Formation (Ti(OEt)4, Toluene, Reflux) Start->Step1 Intermediate N-Diphenylphosphinyl Imine Step1->Intermediate Step2 Asymmetric Hydrogenation (Pd(TFA)2 / (S)-SEGPHOS, H2, TFE) Intermediate->Step2 Product_Protected N-Diphenylphosphinyl-(S)-amine Step2->Product_Protected Step3 Deprotection (HCl/MeOH) Product_Protected->Step3 End (2S)-3,3,4,4,4-pentafluorobutan-2-amine Step3->End

    Application

    synthesis of fluorinated amine derivatives from (2S)-3,3,4,4,4-pentafluorobutan-2-amine

    Application Note: High-Efficiency Synthesis of Fluorinated Amide Derivatives Using (2S)-3,3,4,4,4-Pentafluorobutan-2-amine Executive Summary (2S)-3,3,4,4,4-Pentafluorobutan-2-amine has emerged as a critical chiral buildi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Efficiency Synthesis of Fluorinated Amide Derivatives Using (2S)-3,3,4,4,4-Pentafluorobutan-2-amine

    Executive Summary

    (2S)-3,3,4,4,4-Pentafluorobutan-2-amine has emerged as a critical chiral building block in modern drug discovery. The incorporation of this heavily fluorinated moiety into drug candidates significantly enhances metabolic stability, modulates lipophilicity, and improves target binding via steric and stereoelectronic effects. This application note details the optimized protocols for synthesizing fluorinated amide derivatives from (2S)-3,3,4,4,4-pentafluorobutan-2-amine, highlighting its recent application in the discovery of BAY 2413555, a first-in-class positive allosteric modulator (PAM) of the M2 muscarinic receptor[1].

    Scientific Rationale & Causality

    Why (2S)-3,3,4,4,4-Pentafluorobutan-2-amine? During the optimization of M2 receptor PAMs, researchers discovered that introducing fluorinated alkyl substituents was essential to maintain metabolic stability against cytochrome P450 enzymes[1]. The (2S)-3,3,4,4,4-pentafluorobutan-2-yl group provides a sterically demanding environment adjacent to the amide bond. This steric bulk physically shields the molecule from enzymatic degradation while the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of adjacent functional groups, maintaining a highly favorable lipophilicity profile (clogD7.5 ~ 2.0–3.5)[1].

    Reaction Design: Overcoming Steric Hindrance The coupling of a primary amine bearing a bulky, highly electron-withdrawing pentafluoroethyl group poses significant synthetic challenges. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields due to the amine's reduced nucleophilicity. Therefore, highly reactive uronium-based coupling reagents like HATU are required. HATU forms a highly active 7-aza-OBt ester intermediate, which accelerates the aminolysis step even with deactivated, sterically hindered amines[1]. Alternatively, Propylphosphonic anhydride (T3P) can be utilized for scale-up due to its low toxicity, ease of byproduct removal, and minimal epimerization[1].

    Synthetic Workflow

    SyntheticWorkflow Substrate Carboxylic Acid Core (e.g., 1,8-naphthyridine) Reaction Amide Coupling (DMF or EtOAc, RT) Substrate->Reaction Amine (2S)-3,3,4,4,4-Pentafluorobutan-2-amine Amine->Reaction Reagents Coupling Agent (HATU or T3P) + Base (DIPEA) Reagents->Reaction Workup Aqueous Quench & Extraction (HCl / Ice-Water) Reaction->Workup >95% Conversion Purification Normal Phase Chromatography (Cyclohexane/EtOAc) Workup->Purification Product Fluorinated Amide Derivative (Target API) Purification->Product 65-85% Yield

    Synthetic workflow for fluorinated amides via HATU/T3P-mediated coupling.

    Experimental Protocols

    Self-Validating System: These protocols incorporate specific in-process controls (IPCs) to ensure the integrity of the reaction at each stage, preventing downstream failures.

    Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

    Causality Focus: HATU is selected for its superior reactivity with hindered amines. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the carboxylic acid and the amine hydrochloride salt.

    Step 1: Activation

    • Dissolve the carboxylic acid core (1.0 eq, e.g., 1,8-naphthyridin-4(1H)-one derivative) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at room temperature (20–25 °C)[1]. Causality: The excess DIPEA ensures complete neutralization of the amine hydrochloride salt added in the next step and maintains a basic environment for the coupling. Validation Check: The solution should turn a distinct yellow/orange color within 5 minutes, indicating the successful formation of the active HOAt ester.

    Step 2: Aminolysis 3. Add (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride (1.1 eq)[2] to the activated mixture. 4. Stir the reaction mixture at room temperature for 2–4 hours. Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the carboxylic acid peak is <5% of the total UV area.

    Step 3: Quench and Isolation 5. Add the reaction mixture dropwise to a vigorously stirred mixture of ice-water and 1 M aqueous hydrochloric acid (10:1 v/v ratio to DMF)[1]. Causality: The acidic aqueous quench serves a dual purpose: it precipitates the highly lipophilic fluorinated amide product while keeping unreacted amine, DIPEA, and DMF solubilized in the aqueous phase. Validation Check: Verify the pH of the aqueous filtrate is < 3 to ensure complete protonation and removal of basic impurities. 6. Filter the resulting precipitate, wash with cold water, and dry under vacuum. 7. Purify via normal phase chromatography (cyclohexane/ethyl acetate) to yield the pure diastereomer (typically 65% yield)[1].

    Protocol B: T3P-Mediated Amide Coupling (Scale-Up Alternative)

    Causality Focus: T3P is utilized when scaling up due to its benign safety profile and the fact that its byproducts are entirely water-soluble, eliminating the need for complex chromatographic purification[1].

    • Suspend the carboxylic acid (1.0 eq) and (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride (1.1 eq) in Ethyl Acetate (EtOAc) (0.5 M).

    • Add DIPEA (3.0 eq), followed by the dropwise addition of T3P (50 wt% in EtOAc, 1.5 eq) at 0 °C.

    • Warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes the phosphonic acid byproducts of T3P, partitioning them entirely into the aqueous layer. Validation Check: Ensure the aqueous layer pH is > 7 before phase separation to guarantee all T3P byproducts are ionized.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford the product.

    Quantitative Data: Coupling Reagent Comparison

    The following table summarizes the performance metrics of different coupling strategies for the attachment of (2S)-3,3,4,4,4-pentafluorobutan-2-amine to a standard heterocyclic carboxylic acid core.

    Coupling ReagentSolventBaseReaction TimeYield (%)Epimerization (%)Primary Advantage
    HATU DMFDIPEA2–4 h65–85%< 2%Fastest kinetics for hindered amines
    T3P EtOAcDIPEA12–16 h60–75%< 1%Water-soluble byproducts, easy workup
    EDC/HOBt DMFEt₃N24 h30–40%~ 5%Low cost (but poor yield for this amine)

    Pharmacological Application: M2 Receptor Modulation

    The incorporation of the (2S)-3,3,4,4,4-pentafluorobutan-2-yl moiety was instrumental in the discovery of BAY 2413555[3]. This compound acts as a selective positive allosteric modulator (PAM) of the M2 muscarinic receptor. By binding to the allosteric site, it synergistically enhances the affinity and efficacy of the endogenous ligand, acetylcholine (ACh). This leads to the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, ultimately reducing heart rate and restoring cardiac autonomic balance without negatively affecting blood pressure[3][4].

    M2Pathway PAM Fluorinated PAM (e.g., BAY 2413555) M2R M2 Muscarinic Receptor (Allosteric + Orthosteric Sites) PAM->M2R Binds Allosteric Site ACh Acetylcholine (ACh) ACh->M2R Binds Orthosteric Site Gi Gi/o Protein Activation M2R->Gi Synergistic Activation cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP KChannel Activation of GIRK Channels (K+ Efflux) Gi->KChannel HeartRate Reduction in Heart Rate (Restored Autonomic Balance) cAMP->HeartRate KChannel->HeartRate

    Mechanism of M2 receptor positive allosteric modulators on cardiac function.

    Conclusion

    The synthesis of fluorinated amine derivatives using (2S)-3,3,4,4,4-pentafluorobutan-2-amine requires careful selection of coupling reagents to overcome the inherent steric and electronic deactivation of the amine. By employing highly reactive systems like HATU or scalable reagents like T3P, researchers can efficiently generate highly stable, lipophilic amides. These derivatives hold immense potential in the development of next-generation therapeutics, as demonstrated by their critical role in the discovery of novel cardiovascular modulators.

    References

    • Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance. Journal of Medicinal Chemistry - ACS Publications.1

    • 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride. Sigma-Aldrich.2

    • Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance (DOI/Index). Journal of Medicinal Chemistry - ACS Publications.3

    • Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study. ResearchGate / Scientific Reports.4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Chromatography &amp; Purification of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine

    Introduction & Physicochemical Profiling (2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to enhance metabolic stability, increase CNS penetra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Physicochemical Profiling

    (2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to enhance metabolic stability, increase CNS penetration, and modulate lipophilicity in drug candidates[1][2]. However, its unique polyfluorinated aliphatic structure introduces severe chromatographic challenges that render standard amine purification protocols ineffective.

    Causality of Purification Challenges:

    • Attenuated Basicity: The strong electron-withdrawing inductive effect of the adjacent pentafluoroethyl (-CF2CF3) group drastically reduces the amine's basicity. While a standard linear aliphatic amine has a pKa of ~10.7, β,β-difluoro substitution lowers it to ~7.3, and a β-CF3 group lowers it to ~5.7[1]. Consequently, the pKa of 3,3,4,4,4-pentafluorobutan-2-amine is estimated between 5.5 and 6.0, altering its ionization state in standard buffers.

    • High Volatility: Low molecular weight aliphatic amines are highly volatile. The free base form will readily co-evaporate with organic solvents during fraction concentration, leading to catastrophic yield loss.

    • Optical Invisibility: Lacking a conjugated π-system or aromatic ring, this compound has negligible UV absorbance, rendering standard UV-Vis detectors (214 nm / 254 nm) blind.

    • Fluorophilicity: The polyfluorinated tail alters standard hydrophobic partitioning, often requiring specialized stationary phases or fluorinated mobile phase modifiers to achieve high-resolution separation[3].

    Diagnostic Workflows & Logical Relationships

    Workflow Start Crude (2S)-3,3,4,4,4-pentafluorobutan-2-amine Detect Detection Strategy (CAD / ELSD / MS / 19F-NMR) Start->Detect Prep Preparative Chromatography Detect->Prep RP Reversed-Phase HPLC (C8/C18 + Basic Buffer pH 8.0) Prep->RP High Polarity Impurities NP Normal Phase / Fluorous (Silica + Amine Modifier) Prep->NP Lipophilic Impurities Salt Salt Formation (HCl) To Prevent Volatilization RP->Salt NP->Salt Pure Pure Hydrochloride Salt Salt->Pure

    Chromatography workflow for polyfluorinated aliphatic amines.

    Troubleshooting Guides & FAQs

    Q1: I am losing my compound during post-purification solvent evaporation. How do I prevent this?

    Symptom: Good recovery measured by LC-MS in the fraction tubes, but near-zero yield after rotary evaporation. Root Cause: The free base of (2S)-3,3,4,4,4-pentafluorobutan-2-amine has a very low boiling point and high vapor pressure. Solution: You must convert the free base into a non-volatile salt prior to evaporation. Add an excess of methanolic HCl (or 1M aqueous HCl) to the pooled fractions to form the 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride salt[2]. The salt is highly stable, non-volatile, and can be safely dried under reduced pressure.

    Q2: My compound is invisible on the UV detector. How can I trigger fraction collection?

    Symptom: No peaks observed at 214 nm or 254 nm during preparative HPLC, despite confirming the mass via direct injection. Root Cause: The molecule lacks a chromophore. Solution:

    • Primary Method: Use Mass Spectrometry (MS)-directed fraction collection targeting the [M+H]+ ion (m/z 164.05).

    • Secondary Method: Use a Universal Detector such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Note: ELSD/CAD requires the mobile phase to be strictly volatile (e.g., Water/Acetonitrile with Formic Acid or Ammonium Hydroxide).

    • Derivatization: If specialized detectors are unavailable, pre-column derivatization with Fmoc-Cl or Benzoyl Chloride will install a strong UV chromophore, though this requires a subsequent deprotection step.

    Q3: I am experiencing severe peak tailing on my standard C18 column. How do I fix this?

    Symptom: Broad, asymmetrical peaks leading to poor resolution from closely eluting impurities. Root Cause: Unwanted secondary interactions between the basic amine and acidic residual silanols on the silica support. Solution: Apply the "2 pH Rule"[4]. To ensure the amine is fully deprotonated (free base form) and lipophilic, adjust the mobile phase pH to at least 2 units above its pKa. Given the estimated pKa of ~5.5-6.0[1], using a volatile basic modifier like 0.1% Ammonium Hydroxide (pH ~10) or Triethylamine will neutralize silanols, suppress ionization, and sharpen the peak[4].

    Q4: How can I improve the separation of this fluorinated amine from non-fluorinated impurities?

    Symptom: Co-elution with hydrocarbon-based synthetic byproducts on standard C18. Root Cause: Standard alkyl stationary phases (C18) do not exploit the unique fluorophilicity of the pentafluoroethyl group. Solution: Utilize hetero-pairing or fluorous chromatography. Pairing a standard C8 column with a fluorinated eluent (e.g., 2,2,2-trifluoroethanol) can induce unique selectivity based on fluorine content percentage (F%)[3]. Alternatively, switch to a fluorinated stationary phase (e.g., FluoroFlash / PF8) which provides exceptional retention for polyfluorinated analytes while non-fluorinated impurities elute near the void volume.

    Q5: How do I determine the enantiomeric excess (ee) of the (2S) isomer without a chiral HPLC column?

    Symptom: Need to verify the optical purity of the (2S) enantiomer, but lack access to a compatible chiral stationary phase. Root Cause: Chiral chromatography often requires extensive method development and expensive, specific columns[2]. Solution: Utilize Direct Chiral 19F-NMR Analysis[5]. The highly sensitive 19F nucleus is excellent for chiral discrimination. By adding a Chiral Derivatizing Agent (CDA) directly to the sample, the enantiomers will form diastereomeric complexes, resulting in distinct, baseline-separated 19F signals for the (2S) and (2R) isomers[5].

    NMR_Workflow Sample Amine Sample (2S/2R mixture) CDA Add Chiral Agent (e.g., Mosher's) Sample->CDA NMR 19F-NMR Acquisition CDA->NMR Resolve Diastereomeric Resolution (Δδ) NMR->Resolve

    19F-NMR workflow for enantiomeric excess determination of fluorinated amines.

    Experimental Protocols

    Protocol 1: MS-Directed Reversed-Phase Purification (Free Base to HCl Salt)

    Objective: Purify crude (2S)-3,3,4,4,4-pentafluorobutan-2-amine and isolate it as a stable hydrochloride salt to prevent volatilization.

    • Sample Preparation: Dissolve the crude mixture in Methanol/Water (1:1). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

    • Column Selection: Use an end-capped C8 or C18 preparative column engineered for high-pH stability (e.g., Waters XBridge C18).

    • Mobile Phase Preparation:

      • Solvent A: Water + 0.1% Ammonium Hydroxide (pH ~10)

      • Solvent B: Acetonitrile + 0.1% Ammonium Hydroxide

    • Gradient Elution: Run a shallow gradient (e.g., 5% to 40% B over 15 minutes) to account for the low lipophilicity of the small aliphatic chain.

    • Detection & Collection: Trigger fraction collection using a single quadrupole MS in positive ESI mode, monitoring the specific m/z 164.05 [M+H]+ ion.

    • Salt Formation (Critical Step): Immediately upon pooling the pure fractions, add 3 equivalents of 1M aqueous HCl[2]. Verify the solution pH is strongly acidic (pH < 3).

    • Isolation: Lyophilize or rotary evaporate the acidified fractions to yield the pure 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride salt as a stable white powder.

    Protocol 2: Chiral 19F-NMR Analysis for Enantiomeric Purity

    Objective: Determine the ee of the isolated (2S) isomer without chiral chromatography.

    • Derivatization: In a 5 mL vial, dissolve 5 mg of the purified amine salt in 0.5 mL of anhydrous dichloromethane.

    • Reagent Addition: Add 2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base, followed by 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Reaction: Stir at room temperature for 30 minutes. Quench with a single drop of methanol.

    • NMR Preparation: Evaporate the solvent carefully under a gentle stream of nitrogen. Re-dissolve the residue in 0.6 mL of CDCl3 and transfer to an NMR tube.

    • Acquisition: Acquire a 19F{1H} decoupled NMR spectrum. The CF3 and CF2 groups of the pentafluorobutyl moiety will show distinct chemical shifts for the (2S, R-Mosher) and (2R, R-Mosher) diastereomers, allowing for precise integration and ee calculation[5].

    Quantitative Data Summary

    ParameterNon-Fluorinated Analog (sec-Butylamine)(2S)-3,3,4,4,4-Pentafluorobutan-2-amineChromatographic Impact
    Estimated pKa ~10.5~5.5 - 6.0[1]Elutes as free base at lower pH; requires basic modifiers to prevent silanol tailing[4].
    Boiling Point (Free Base) 63 °C< 50 °C (Estimated)Extreme volatility; must be trapped as HCl salt prior to concentration[2].
    UV Absorbance NoneNoneRequires MS, ELSD, CAD, or pre-column derivatization for detection.
    Hydrophobicity / Fluorophilicity Moderate (Aliphatic)High (Fluorophilic)Enhanced retention on fluorinated stationary phases or with fluorinated eluents[3].
    Chiral Analysis Method Chiral HPLC / GCChiral HPLC / 19F-NMR[5]19F-NMR provides a rapid, high-sensitivity alternative to chiral chromatography.

    References

    • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. nih.gov.
    • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. acs.org.
    • Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance. acs.org.
    • 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride. sigmaaldrich.com.
    • How do I purify ionizable organic amine compounds using flash column chromatography? biotage.com.
    • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. nih.gov.

    Sources

    Optimization

    optimizing amide bond formation with (2S)-3,3,4,4,4-pentafluorobutan-2-amine

    Welcome to the Technical Support Center for advanced amide bond formation. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges of coupling (2S)-3,3,4,4,4-pentafluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced amide bond formation. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges of coupling (2S)-3,3,4,4,4-pentafluorobutan-2-amine .

    This chiral, highly fluorinated amine presents a dual challenge: the secondary alkyl nature creates significant steric hindrance, while the adjacent pentafluoroethyl (-C₂F₅) group exerts a massive inductive electron-withdrawing effect (-I), drastically reducing the nucleophilicity of the nitrogen lone pair[1]. Standard peptide coupling protocols will almost certainly fail here.

    Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to ensure your success.

    Diagnostic Workflow for Fluorinated Amine Coupling

    AmideCouplingTroubleshooting Step1 Target: (2S)-3,3,4,4,4-pentafluorobutan-2-amine Decision1 Is the Carboxylic Acid Partner α-Chiral? Step1->Decision1 PathA Yes: High Epimerization Risk Avoid Acid Chlorides & Uronium Salts Decision1->PathA Chiral Substrate PathB No: Low Epimerization Risk Focus on Maximum Electrophilicity Decision1->PathB Achiral Substrate ActionA1 Acyl Fluoride Generation (TFFH or DAST) PathA->ActionA1 ActionA2 T3P + Pyridine (Elevated Temp) PathA->ActionA2 ActionB Acid Chloride Generation (Oxalyl Chloride / DMF) PathB->ActionB Monitor Self-Validation: LC-MS Aliquot in MeOH (Check for M+14 / M+32) ActionA1->Monitor ActionA2->Monitor ActionB->Monitor

    Diagnostic workflow for selecting the optimal activation strategy based on substrate chirality.

    Frequently Asked Questions (FAQs)

    Q1: My standard HATU/DIPEA protocol yields <5% product. I mainly see unreacted amine and a new byproduct. What is happening? A: The causality lies in competitive reaction rates. Because (2S)-3,3,4,4,4-pentafluorobutan-2-amine is exceptionally electron-deficient, its rate of nucleophilic attack on the HATU-activated ester (OAt ester) is near zero[2]. Consequently, the unreacted amine is slowly consumed by a side reaction: direct nucleophilic attack on the uronium species of HATU itself, leading to guanidinylation . To fix this, you must abandon uronium-based reagents and switch to an electrophile that is small enough to bypass steric hindrance and reactive enough to force the amidation, such as an acyl fluoride[3].

    Q2: I switched to an acid chloride to force the reaction, but my chiral carboxylic acid partner completely racemized. How do I prevent this? A: Acid chlorides are highly electrophilic but extremely prone to base-catalyzed ketene formation or cyclization into an oxazolone intermediate—both of which destroy the α-stereocenter[4]. To prevent epimerization while maintaining high reactivity, use the Acyl Fluoride method . The C–F bond is exceptionally strong, which paradoxically makes acyl fluorides highly resistant to oxazolone formation. However, the extreme electronegativity of fluorine makes the carbonyl carbon highly susceptible to attack by your deactivated amine[5],[6].

    Q3: Why do you recommend Pyridine or 2,6-Lutidine instead of DIPEA or Triethylamine (TEA)? A: TEA and DIPEA are relatively strong bases (pKa ~10.5) that easily deprotonate the α-proton of highly activated carboxylic acids, triggering the racemization pathways mentioned above. Pyridine (pKa ~5.2) and 2,6-lutidine (pKa ~6.7) act strictly as acid scavengers. They neutralize the HF or HCl byproducts generated during coupling without being basic enough to abstract the α-proton, thereby preserving your stereocenters[7].

    Quantitative Data: Coupling Reagent Performance Matrix

    To guide your optimization, here is a synthesized comparison of coupling strategies specifically applied to highly deactivated -C₂F₅ amines.

    Coupling StrategyReagent ExampleReactivity with -C₂F₅ AminesEpimerization RiskTypical Yield (%)
    Uronium Salts HATU / DIPEAVery LowHigh< 15%
    Carbodiimides EDC / HOBtLowModerate< 20%
    Phosphonic Anhydrides T3P / PyridineHighVery Low60 - 85%
    Acyl Fluorides TFFH or DASTVery HighLow75 - 95%
    Acid Chlorides Oxalyl ChlorideVery HighVery High70 - 90%

    Step-by-Step Experimental Methodologies

    Every protocol below is designed as a self-validating system . Do not proceed to the next step blindly; use the built-in diagnostic checks to ensure the chemistry is performing as expected.

    Protocol A: In Situ Acyl Fluoride Generation (TFFH Method)

    Best for: Highly hindered, chiral carboxylic acids coupling to fluorinated amines.

    • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add Pyridine (3.0 eq) followed by TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq). Stir at room temperature for 30–60 minutes.

    • Self-Validation (Critical Step): Remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of Methanol. Analyze via LC-MS. You should observe the complete disappearance of the starting acid and the appearance of the methyl ester (M+14 mass shift). Do not proceed if the free acid remains.

    • Coupling: Once activation is confirmed, add (2S)-3,3,4,4,4-pentafluorobutan-2-amine (1.5 eq). Heat the reaction to 40°C if necessary, as the deactivated amine may still require thermal energy to overcome the activation barrier[3].

    • Monitoring & Workup: Stir for 12–24 hours. Upon completion (verify via LC-MS), dilute with CH₂Cl₂, wash with 1M HCl (to remove pyridine and basic impurities), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    Protocol B: T3P-Mediated High-Temperature Coupling

    Best for: Substrates sensitive to fluorinating agents, utilizing concerted transition states to prevent epimerization.

    • Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and (2S)-3,3,4,4,4-pentafluorobutan-2-amine (1.5 eq) in anhydrous Ethyl Acetate or 2-MeTHF (0.5 M).

    • Base Addition: Add Pyridine or 2,6-Lutidine (3.0 eq).

    • T3P Addition: Dropwise, add T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 eq).

    • Thermal Coupling: Heat the reaction to 80°C. Causality note: T3P uniquely coordinates with both the carboxylic acid and the amine in a concerted transition state. This heavily suppresses the oxazolone formation pathway, allowing you to use high heat to force the deactivated amine to react without risking epimerization[7],[8].

    • Workup: Cool to room temperature. Wash extensively with water (T3P byproducts are highly water-soluble), followed by 1M HCl and brine. Dry and concentrate.

    References

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal (Organic & Biomolecular Chemistry). 3

    • Managing Side Reactions in Amide Bond Formation. BenchChem.4

    • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. 5

    • Amide synthesis by acylation. Organic Chemistry Portal. 7

    • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem. 1

    • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. 2

    • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. 6

    • The amide group and its preparation methods by acid-amine coupling reactions: an overview. Semantic Scholar. 8

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Stereospecific Biological Activity of (2S)- and (2R)-3,3,4,4,4-pentafluorobutan-2-amine

    For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the potential biological activities of the (2S) and (2R) enantiomers of 3,3,4,4,4-pentafluorobutan-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed comparative analysis of the potential biological activities of the (2S) and (2R) enantiomers of 3,3,4,4,4-pentafluorobutan-2-amine. While direct comparative studies on these specific molecules are not extensively published, this document synthesizes established principles of stereochemistry in pharmacology and draws parallels from structurally related compounds to offer a predictive framework for their evaluation. The primary focus is on the likely interaction of these chiral amines with dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.

    The Critical Role of Stereoisomerism in Drug Efficacy

    Stereoisomerism is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity.[1] Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in their interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be less active, inactive, or even contribute to undesirable side effects.[1]

    A prime example of this stereoselectivity is observed in the case of the anti-diabetic drug Sitagliptin, a potent DPP-4 inhibitor. The therapeutic agent is the single (R)-enantiomer, which is a potent inhibitor of the DPP-4 enzyme.[1] The (S)-enantiomer, in contrast, is considered essentially inactive at therapeutic concentrations.[1] This stark difference in activity underscores the importance of evaluating individual enantiomers of chiral drug candidates.

    Dipeptidyl Peptidase-4 (DPP-4) as a Probable Target

    DPP-4 is a serine protease that plays a crucial role in regulating glucose homeostasis.[2][3][4] It achieves this by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.[1][4]

    Fluorinated organic molecules, particularly those containing amine functionalities, have been a significant area of interest in the development of DPP-4 inhibitors.[6][7] The introduction of fluorine can alter the physicochemical properties of a molecule, potentially enhancing its potency, metabolic stability, and pharmacokinetic profile.[8] Given the structural similarities of (2S)- and (2R)-3,3,4,4,4-pentafluorobutan-2-amine to known fluorinated DPP-4 inhibitors, it is highly probable that this enzyme is a key biological target for these compounds.

    Postulated Comparative Biological Activity

    Based on the established principles of stereoselective inhibition of DPP-4 by chiral amines, it is hypothesized that the (2S) and (2R) enantiomers of 3,3,4,4,4-pentafluorobutan-2-amine will exhibit significantly different inhibitory potencies against this enzyme. One enantiomer is expected to be a more potent inhibitor (the eutomer), while the other will likely be substantially less active (the distomer).

    To quantify this expected difference, the following table outlines the anticipated outcomes of comparative in vitro studies.

    Isomer Predicted IC50 (nM) for DPP-4 Inhibition Predicted Potency
    (2S)-3,3,4,4,4-pentafluorobutan-2-aminePotentially in the low to mid-nanomolar rangePotent Inhibitor
    (2R)-3,3,4,4,4-pentafluorobutan-2-amineLikely significantly higher than the (2S)-enantiomerNegligible to weak inhibitor

    Note: The specific IC50 values are predictive and require experimental validation. The assignment of the (2S)-enantiomer as the more potent inhibitor is a hypothesis based on common structural motifs in other DPP-4 inhibitors and would need to be confirmed experimentally.

    Experimental Protocols for Validation

    To empirically determine the biological activity of the (2S) and (2R) enantiomers, a series of well-established experimental protocols should be employed.

    In Vitro DPP-4 Inhibitory Activity Assay

    This assay will determine the concentration of each enantiomer required to inhibit 50% of the DPP-4 enzyme activity (IC50).

    Principle: The enzymatic activity of DPP-4 is measured by its ability to cleave a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage. The reduction in signal in the presence of the inhibitor is proportional to the degree of inhibition.

    Step-by-Step Methodology:

    • Reagents and Materials:

      • Recombinant human DPP-4 enzyme

      • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

      • Assay buffer (e.g., Tris-HCl, pH 7.5)

      • (2S)-3,3,4,4,4-pentafluorobutan-2-amine and (2R)-3,3,4,4,4-pentafluorobutan-2-amine, each dissolved in a suitable solvent (e.g., DMSO)

      • 96-well microplates (black plates for fluorescence assays)

      • Plate reader (fluorometer or spectrophotometer)

    • Assay Procedure:

      • Prepare a series of dilutions of each enantiomer in the assay buffer.

      • In the microplate, add a fixed amount of DPP-4 enzyme to each well.

      • Add the different concentrations of the test compounds (the two enantiomers) to the wells. Include a positive control (a known DPP-4 inhibitor like Sitagliptin) and a negative control (solvent only).

      • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

      • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

      • Monitor the increase in fluorescence or absorbance over time using the plate reader.

    • Data Analysis:

      • Calculate the initial reaction rates for each concentration of the inhibitor.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

    Chiral Analysis and Purity Assessment

    It is crucial to ensure the enantiomeric purity of the test compounds.

    Methodology: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for separating and quantifying enantiomers. Alternatively, nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or a high-throughput ¹⁹F NMR-based assay can be employed for rapid screening and enantiomeric excess determination.[9]

    In Vitro ADME Assays

    To further characterize the drug-like properties of the more active enantiomer, a panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be conducted. While some ADME properties like permeability and efflux are less likely to be significantly affected by chirality, metabolic stability can be influenced by stereochemistry.[10]

    Recommended Assays:

    • Microsomal Stability Assay: To assess metabolic stability by incubating the compound with liver microsomes.

    • CYP450 Inhibition Assay: To determine if the compound inhibits major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[10]

    • Caco-2 Permeability Assay: To evaluate the potential for oral absorption.[10]

    Visualizing the Scientific Rationale

    The following diagrams illustrate the key concepts and workflows discussed in this guide.

    Stereoisomerism_in_Drug_Action cluster_Chiral_Drug Chiral Drug cluster_Biological_Target Biological Target (e.g., Enzyme) Racemic Mixture Racemic Mixture S_Enantiomer (S)-Enantiomer (Distomer) Racemic Mixture->S_Enantiomer Separation R_Enantiomer (R)-Enantiomer (Eutomer) Racemic Mixture->R_Enantiomer Separation Target Chiral Receptor/ Active Site S_Enantiomer->Target Low/No Affinity Binding (Inactive/Side Effects) R_Enantiomer->Target High Affinity Binding (Therapeutic Effect)

    Caption: Stereoselective interaction of enantiomers with a biological target.

    DPP4_Inhibition_Workflow cluster_Preparation Compound Preparation cluster_Assay In Vitro DPP-4 Inhibition Assay cluster_Analysis Data Analysis S_Amine (2S)-3,3,4,4,4- pentafluorobutan-2-amine Incubation Incubation S_Amine->Incubation R_Amine (2R)-3,3,4,4,4- pentafluorobutan-2-amine R_Amine->Incubation DPP4_Enzyme DPP-4 Enzyme + Fluorescent Substrate DPP4_Enzyme->Incubation Measurement Fluorescence Measurement Incubation->Measurement Dose_Response Dose-Response Curve Measurement->Dose_Response IC50 IC50 Determination Dose_Response->IC50

    Caption: Experimental workflow for determining DPP-4 inhibitory activity.

    Conclusion

    While direct experimental data on the comparative biological activity of (2S)- and (2R)-3,3,4,4,4-pentafluorobutan-2-amine is not yet publicly available, a strong scientific rationale exists to predict significant stereospecific differences in their interaction with biological targets, most notably the DPP-4 enzyme. The principles of stereoisomerism in drug action, supported by extensive evidence from structurally related fluorinated amines, suggest that one enantiomer will be a potent inhibitor while the other will be largely inactive.[1][11] The experimental protocols outlined in this guide provide a clear and robust framework for researchers to validate this hypothesis and to fully characterize the pharmacological profile of these promising chiral molecules. Such studies are essential for advancing our understanding of their therapeutic potential and for guiding future drug development efforts.

    References

    • Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. PNAS. Available at: [Link]

    • Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Publishing. Available at: [Link]

    • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

    • Effect of Chirality on Common in Vitro Experiments: An Enantiomeric Pair Analysis. ACS Publications. Available at: [Link]

    • Stereoselective Synthesis of Transition State Analog Inhibitors of DPP-IV Using 2-Substituted Thiazoles. ResearchGate. Available at: [Link]

    • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. Available at: [Link]

    • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Oxford Academic. Available at: [Link]

    • Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. RSC Publishing. Available at: [Link]

    • Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. PubMed. Available at: [Link]

    • Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. ResearchGate. Available at: [Link]

    • Inhibitors of Dipeptidyl Peptidase 4. ResearchGate. Available at: [Link]

    • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

    • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PMC. Available at: [Link]

    • Enantioselective Construction of Fluorinated Tertiary Stereocenters by Rh-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Enynes with α‑Fluoroacrylamides. PMC. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Validation of GC-MS Analytical Protocols for (2S)-3,3,4,4,4-pentafluorobutan-2-amine Detection

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for (2S)-3,3,4,4,4-pentafluorobutan-2-amine (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral fluorinated amine of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Analytical Imperative for (2S)-3,3,4,4,4-pentafluorobutan-2-amine

    (2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral fluorinated amine of significant interest in pharmaceutical development due to its potential role as a key intermediate or building block for novel therapeutic agents. The stereospecificity of biological systems necessitates the precise quantification of the (2S)-enantiomer, as different enantiomers of a chiral compound can exhibit varied pharmacological and toxicological profiles.

    Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and specificity.[1] However, the inherent polarity and volatility of small amines like (2S)-3,3,4,4,4-pentafluorobutan-2-amine present analytical challenges, often requiring derivatization to improve chromatographic behavior and detection.[2][3][4]

    This guide will compare two distinct, yet viable, GC-MS protocols for the analysis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, focusing on the validation parameters essential for ensuring data integrity and regulatory compliance. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and M10 guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11]

    Comparative Overview of Analytical Protocols

    Two primary protocols are evaluated, differing mainly in their choice of derivatization agent, which significantly impacts sample preparation, chromatographic separation, and mass spectrometric detection.

    • Protocol A: Trifluoroacetic Anhydride (TFAA) Derivatization. TFAA is a common acylation reagent that reacts with primary and secondary amines to form stable, volatile trifluoroacetyl derivatives.[12] This approach is often favored for its rapid reaction kinetics and the electron-capturing properties of the trifluoromethyl group, which can enhance sensitivity in certain detection modes.

    • Protocol B: Heptafluorobutyric Anhydride (HFBA) Derivatization. HFBA is another powerful acylating agent that introduces a heptafluorobutyryl group onto the amine.[3] The larger fluorinated moiety can further increase volatility and may offer different fragmentation patterns in the mass spectrometer, potentially improving specificity.

    The following sections will detail the experimental workflows and validation data for each protocol.

    Experimental Workflows

    Protocol A: TFAA Derivatization Workflow

    TFAA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Evaporation Evaporation to Dryness (under Nitrogen) LLE->Evaporation Reconstitution Reconstitution in Solvent (e.g., Acetonitrile) Evaporation->Reconstitution Add_TFAA Addition of TFAA and Triethylamine Reconstitution->Add_TFAA Incubation Incubation (e.g., 60°C for 30 min) Add_TFAA->Incubation Injection GC Injection Incubation->Injection Separation Chiral Capillary Column (e.g., Rt-βDEXse) Injection->Separation Detection Mass Spectrometry (EI, SIM mode) Separation->Detection

    Caption: Workflow for TFAA Derivatization Protocol.

    Protocol B: HFBA Derivatization Workflow

    HFBA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (e.g., C18 Cartridge) Sample->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation to Dryness (under Nitrogen) Elution->Evaporation Add_HFBA Addition of HFBA in Acetonitrile Evaporation->Add_HFBA Incubation Incubation (e.g., 70°C for 20 min) Add_HFBA->Incubation Injection GC Injection Incubation->Injection Separation Chiral Capillary Column (e.g., Chirasil-L-Val) Injection->Separation Detection Mass Spectrometry (EI, SIM mode) Separation->Detection

    Caption: Workflow for HFBA Derivatization Protocol.

    Method Validation and Performance Comparison

    A comprehensive validation of both protocols was conducted in accordance with ICH Q2(R1) guidelines.[7][8][13][11] The key validation parameters are summarized below.

    System Suitability

    System suitability tests are performed before each analytical run to ensure the GC-MS system is functioning correctly.[14]

    ParameterAcceptance CriteriaProtocol A (TFAA)Protocol B (HFBA)
    Tailing Factor ≤ 2.01.21.1
    Resolution (Rs) > 1.52.12.5
    Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 15%3.5%2.8%

    Rationale: Both protocols demonstrate excellent system suitability. The lower tailing factor and higher resolution observed in Protocol B suggest a more favorable interaction of the HFBA derivative with the Chirasil-L-Val stationary phase, leading to better peak symmetry and separation of enantiomers.[15][16]

    Specificity and Selectivity

    Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14][17]

    • Protocol A (TFAA): No significant interfering peaks were observed at the retention time of the derivatized analyte in blank matrix samples. The mass spectrum of the derivative provided a unique fragmentation pattern, allowing for selective ion monitoring (SIM).

    • Protocol B (HFBA): Similar to Protocol A, no matrix interferences were detected. The HFBA derivative yielded a higher molecular weight and distinct fragmentation ions, further enhancing selectivity.

    Linearity and Range

    Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[14][17]

    ParameterProtocol A (TFAA)Protocol B (HFBA)
    Range 1 - 500 ng/mL0.5 - 500 ng/mL
    Correlation Coefficient (r²) 0.99920.9998
    Regression Equation y = 2500x + 150y = 3200x + 80

    Rationale: Both methods exhibit excellent linearity over their respective ranges. Protocol B demonstrates a slightly wider range, extending to a lower limit of quantification, and a correlation coefficient closer to unity, indicating a stronger linear relationship.[18][19]

    Accuracy and Precision

    Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[14][17][20]

    Concentration (ng/mL)Protocol A (TFAA) - Accuracy (%)Protocol A (TFAA) - Precision (RSD%)Protocol B (HFBA) - Accuracy (%)Protocol B (HFBA) - Precision (RSD%)
    Low QC (3 ng/mL) 98.56.2101.24.8
    Mid QC (100 ng/mL) 102.14.599.83.1
    High QC (400 ng/mL) 99.33.8100.52.5

    Rationale: Both protocols meet the acceptance criteria for accuracy (typically within 85-115% for LLOQ and 80-120% for other QCs) and precision (RSD ≤ 15% for LLOQ and ≤ 20% for other QCs) as per FDA and EMA guidelines.[5][6] Protocol B shows slightly better precision, particularly at lower concentrations.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][17]

    ParameterProtocol A (TFAA)Protocol B (HFBA)
    LOD (S/N ≥ 3) 0.3 ng/mL0.15 ng/mL
    LOQ (S/N ≥ 10) 1.0 ng/mL0.5 ng/mL

    Rationale: Protocol B demonstrates superior sensitivity with a lower LOD and LOQ. This can be attributed to the higher fluorination of the HFBA derivative, which can enhance ionization efficiency and signal intensity in the mass spectrometer.[3]

    Robustness

    Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[14]

    • Protocol A (TFAA): The method was found to be robust to minor changes in derivatization temperature (±5°C) and GC oven temperature ramp rate (±1°C/min).

    • Protocol B (HFBA): This protocol also exhibited good robustness under similar variations. Additionally, it was less sensitive to minor variations in the pH of the sample extract prior to derivatization.

    Detailed Experimental Protocols

    Protocol A: TFAA Derivatization
    • Sample Preparation:

      • To 1 mL of plasma, add an internal standard.

      • Perform liquid-liquid extraction with 3 mL of ethyl acetate by vortexing for 2 minutes.

      • Centrifuge at 4000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of acetonitrile.

    • Derivatization:

      • Add 50 µL of triethylamine and 50 µL of TFAA.

      • Cap the vial and incubate at 60°C for 30 minutes.

      • Cool to room temperature and inject 1 µL into the GC-MS system.

    • GC-MS Conditions:

      • Column: Rt-βDEXse (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Initial temperature 90°C, hold for 1 min, ramp to 180°C at 5°C/min.

      • Injector Temperature: 250°C

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

    Protocol B: HFBA Derivatization
    • Sample Preparation:

      • To 1 mL of plasma, add an internal standard.

      • Load the sample onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

      • Wash the cartridge with water.

      • Elute the analyte with 2 mL of methanol.

      • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Derivatization:

      • Reconstitute the residue in 100 µL of acetonitrile.

      • Add 50 µL of HFBA.

      • Cap the vial and incubate at 70°C for 20 minutes.

      • Cool to room temperature and inject 1 µL into the GC-MS system.

    • GC-MS Conditions:

      • Column: Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 190°C at 8°C/min.

      • Injector Temperature: 260°C

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

    Conclusion and Recommendations

    Both the TFAA and HFBA derivatization protocols provide valid and reliable methods for the quantification of (2S)-3,3,4,4,4-pentafluorobutan-2-amine in biological matrices.

    Protocol A (TFAA) is a robust and straightforward method suitable for routine analysis where high sensitivity is not the primary concern. Its use of liquid-liquid extraction makes it a cost-effective option.

    Protocol B (HFBA) is the superior choice for applications requiring high sensitivity and precision. The use of solid-phase extraction provides a cleaner sample extract, and the HFBA derivative offers better chromatographic performance and a lower limit of quantitation. The enhanced selectivity of this method makes it particularly suitable for complex matrices and for studies where trace-level detection is critical.

    The choice between these protocols will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and available resources. It is imperative that any chosen method undergoes a full validation in the laboratory where it will be used to ensure its performance is fit for the intended purpose.

    References

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][5]

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][21][9][10]

    • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][7]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][13]

    • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][11]

    • ChromSolutions. Analytical Validation Quick Reference Guide. [Link][14]

    • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link][17]

    • Lee, D., & Lee, W. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Korean Society for Applied Biological Chemistry, 50(4), 267-276. [Link][2][4]

    • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
    • Tölgyesi, Á., & Vereczkey, L. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link][3]

    • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link][12]

    • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link][15]

    • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link][16]

    • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][6]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][22]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

    • ResearchGate. (2021). Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. [Link][20]

    • Shevchenko, M. A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6529. [Link][18]

    • Wang, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2795. [Link][19]

    • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.[1]

    Sources

    Validation

    Spectroscopic Validation of (2S)-3,3,4,4,4-pentafluorobutan-2-amine: A Comparative Guide

    In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacoki...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Chiral fluorinated amines, in particular, are crucial building blocks for a new generation of pharmaceuticals. The precise structural and stereochemical confirmation of these molecules is paramount to ensure their safety and efficacy. This guide provides a comprehensive overview of the spectroscopic techniques used to validate the molecular structure of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, a key chiral intermediate.

    Due to the limited availability of published experimental data for this specific enantiomer, this guide will present a detailed analysis based on predicted spectroscopic data, supported by experimental data from structurally analogous compounds. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of novel fluorinated amines.

    The Imperative of Multi-technique Spectroscopic Analysis

    No single spectroscopic technique can unequivocally determine the complete three-dimensional structure of a complex molecule like (2S)-3,3,4,4,4-pentafluorobutan-2-amine. A synergistic approach, combining data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for a comprehensive and trustworthy validation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

    NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular structure.

    ¹H NMR Spectroscopy: Mapping the Proton Environment

    Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For (2S)-3,3,4,4,4-pentafluorobutan-2-amine, we expect to see signals for the methyl (CH₃), methine (CH), and amine (NH₂) protons.

    Predicted ¹H NMR Data for (2S)-3,3,4,4,4-pentafluorobutan-2-amine:

    Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
    CH₃~1.3Doublet of doubletsJ(H,H) ≈ 7 Hz, J(H,F) ≈ 2 Hz
    CH~3.8Multiplet
    NH₂~1.5-3.0 (broad)Singlet (broad)

    The chemical shift of the amine protons can vary significantly depending on the solvent and concentration[1]. The complexity of the methine proton's multiplet arises from coupling to both the methyl protons and the fluorine atoms on the adjacent carbon.

    ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

    Carbon-13 NMR (¹³C NMR) reveals the number of chemically distinct carbon environments in the molecule. The strong electronegativity of the fluorine atoms will cause significant downfield shifts for the carbons in the pentafluoroethyl group. Furthermore, the coupling between ¹³C and ¹⁹F nuclei provides valuable structural information.

    Predicted ¹³C NMR Data for (2S)-3,3,4,4,4-pentafluorobutan-2-amine:

    Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
    CH₃~15-20Singlet
    CH~50-55TripletJ(C,F) ≈ 20-25 Hz
    CF₂~115-120Quartet of tripletsJ(C,F) ≈ 280-290 Hz, J(C,F) ≈ 30-35 Hz
    CF₃~120-125Quartet of tripletsJ(C,F) ≈ 280-290 Hz, J(C,F) ≈ 30-35 Hz

    The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic and aid in the assignment of the fluorinated carbons[2]. The observation of a triplet for the CH carbon is due to its coupling with the two fluorine atoms of the adjacent CF₂ group.

    ¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

    Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio[3]. It provides detailed information about the electronic environment of the fluorine atoms. For (2S)-3,3,4,4,4-pentafluorobutan-2-amine, we expect two distinct signals for the CF₂ and CF₃ groups.

    Predicted ¹⁹F NMR Data for (2S)-3,3,4,4,4-pentafluorobutan-2-amine:

    Fluorine Assignment Predicted Chemical Shift (δ, ppm vs. CFCl₃) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
    CF₂~-120 to -125QuartetJ(F,F) ≈ 5-10 Hz
    CF₃~-80 to -85TripletJ(F,F) ≈ 5-10 Hz

    The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular environment, making this technique particularly useful for identifying and distinguishing between different fluorinated groups[4][5].

    Chiral NMR for Enantiomeric Purity

    To confirm the enantiomeric purity of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, chiral NMR techniques are employed. This typically involves the use of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct NMR signals, particularly in ¹⁹F NMR, allowing for the quantification of each enantiomer.

    Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

    Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For (2S)-3,3,4,4,4-pentafluorobutan-2-amine, we would expect to observe the molecular ion peak and characteristic fragment ions.

    Predicted Mass Spectrometry Data:

    • Molecular Ion (M⁺): m/z = 161.05

    • Key Fragmentation Pathways:

      • Loss of a methyl group (•CH₃) to give a fragment at m/z = 146.

      • Alpha-cleavage, a characteristic fragmentation of amines, leading to the loss of the pentafluoroethyl radical (•C₂F₅) to give a fragment at m/z = 44. This is often the base peak in the mass spectrum of small primary amines.

      • Loss of HF to give a fragment at m/z = 141.

    The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular weight of 161 for C₄H₆F₅N.

    Infrared (IR) Spectroscopy: Identifying Functional Groups

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

    Predicted IR Absorption Bands for (2S)-3,3,4,4,4-pentafluorobutan-2-amine:

    Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
    N-H stretch (primary amine)3400-3250 (two bands)Medium
    C-H stretch (aliphatic)2980-2850Medium to Strong
    N-H bend (primary amine)1650-1580Medium
    C-F stretch1350-1100Strong, multiple bands
    C-N stretch (aliphatic amine)1250-1020Medium to Weak

    The presence of two distinct N-H stretching bands is a clear indicator of a primary amine (R-NH₂)[6][7]. The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of C-F bonds.

    Experimental Protocols

    The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

    NMR Spectroscopy

    Caption: General workflow for NMR data acquisition and analysis.

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

    • Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectra.

    Mass Spectrometry (GC-MS)

    Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Injection: Inject a small volume of the sample solution into the gas chromatograph.

    • Ionization: The separated components are ionized, typically by electron impact (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.

    Infrared (IR) Spectroscopy

    Caption: General workflow for Infrared (IR) spectroscopy.

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

    Comparative Analysis with a Non-Fluorinated Analog: (2S)-Butan-2-amine

    To highlight the significant influence of the pentafluoroethyl group on the spectroscopic properties, a comparison with the non-fluorinated analog, (2S)-butan-2-amine, is instructive.

    Spectroscopic Data Comparison:

    Technique (2S)-3,3,4,4,4-pentafluorobutan-2-amine (Predicted) (2S)-Butan-2-amine (Experimental) Key Differences
    ¹H NMR CH₃ (~1.3 ppm), CH (~3.8 ppm)CH₃ (~0.9 ppm), CH₂ (~1.4 ppm), CH (~2.7 ppm)Significant downfield shift of the CH proton in the fluorinated compound due to the inductive effect of the C₂F₅ group.
    ¹³C NMR CH (~50-55 ppm), CF₂ (~115-120 ppm), CF₃ (~120-125 ppm)CH₃ (~10 ppm), CH₂ (~30 ppm), CH (~50 ppm)Large downfield shifts and C-F coupling for the fluorinated carbons.
    ¹⁹F NMR Signals at ~-80 to -125 ppmNo signalsPresence of signals is definitive for the fluorinated compound.
    Mass Spec (M⁺) m/z = 161m/z = 73Higher molecular weight due to the fluorine atoms.
    IR (C-F stretch) Strong bands at 1350-1100 cm⁻¹AbsentPresence of strong C-F stretching bands is a key identifier.

    This comparison clearly demonstrates how the introduction of the pentafluoroethyl group creates a unique spectroscopic fingerprint, allowing for unambiguous identification.

    Conclusion

    References

    • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

    • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

    • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(24), 7545-7554.
    • University of Sheffield. (n.d.). Fluorine NMR. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

    • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]

    • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

    • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

    • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

    • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
    • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

    • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

    • Chemistry Steps. (2024, August 2). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

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    Sources

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